molecular formula C21H22F4N6O B1674115 Substance P antagonist receptor quantifier F-18 CAS No. 262598-99-2

Substance P antagonist receptor quantifier F-18

Cat. No.: B1674115
CAS No.: 262598-99-2
M. Wt: 449.4 g/mol
InChI Key: KSKJMSAKVZSMMV-LBXDGNDASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[18F]-labeled Substance P Antagonist Receptor Quantifier ([18F]SPA-RQ) is a fluorine-18 radiolabeled positron emission tomography (PET) tracer designed to image neurokinin-1 (NK1) receptors, which are overexpressed in cancers such as glioblastoma, breast, and pancreatic cancer . The compound combines a substance P antagonist with the fluorine-18 isotope, enabling non-invasive quantification of NK1 receptor density in vivo. Its development aimed to optimize receptor occupancy studies for therapeutics like aprepitant (Emend), an NK1 antagonist used for chemotherapy-induced nausea . Key attributes include:

  • Mechanism: Competitive binding to NK1 receptors, with high selectivity over NK2/NK3 subtypes.
  • Half-life: 109.8 minutes, allowing extended imaging windows compared to shorter-lived isotopes like carbon-11 (20 minutes) .
  • Applications: Oncology (tumor detection), neurology (brain receptor mapping), and drug development (receptor occupancy studies) .

Preparation Methods

The preparation of [18F]SPA-RQ involves automated radiosynthesis using a modified commercial synthesis module (TRACERlab FXF-N; GE Medical Systems) with an auxiliary custom-made robotic cooling-heating reactor. The synthesis starts with cyclotron-produced [18F]fluoride ion, which is then used to label the precursor compound. The entire process takes approximately 150 minutes and results in high radiochemical purity (>99%) and chemical purity. The overall decay-corrected radiochemical yield is around 15±2% .

Chemical Reactions Analysis

[18F]SPA-RQ undergoes various chemical reactions during its synthesis and application. The primary reactions include:

Scientific Research Applications

Synthesis and Characterization

The synthesis of [^18F]SPA-RQ involves a multi-step process that ensures high yield and specific activity. The compound is synthesized via alkylation of a BOC-protected phenolate anion using [^18F]bromofluoromethane. The BOC protecting group is then removed with trifluoroacetic acid, yielding the final product. This method allows for the production of a potent and selective radioligand for NK1 receptors, which are implicated in various neurobiological processes .

Biological Evaluation

[^18F]SPA-RQ exhibits high affinity for NK1 receptors, with an IC50 value of 67 pM for human receptors. Biodistribution studies have demonstrated its ability to penetrate the blood-brain barrier effectively and selectively label NK1 receptors in brain regions such as the striatum and cortex . The compound's log P value of 1.8 indicates favorable lipophilicity for central nervous system penetration.

Neuroimaging Studies

[^18F]SPA-RQ has been extensively used in PET imaging to visualize NK1 receptor distribution in vivo. Studies have shown that this radioligand can provide insights into the role of NK1 receptors in various neurological conditions, including depression and emesis (nausea and vomiting). For instance, PET imaging with [^18F]SPA-RQ has revealed high NK1 receptor expression in brain regions associated with mood regulation .

Clinical Implications

Clinical studies utilizing [^18F]SPA-RQ have highlighted its potential in understanding the dose-response relationship between receptor occupancy and therapeutic effects. For example, high levels of NK1 receptor occupancy (>90%) have been correlated with significant antidepressant effects, indicating its utility in predicting treatment outcomes for depression . Additionally, the use of this tracer has been linked to reduced chemotherapy-induced nausea, demonstrating its clinical relevance in oncology .

Case Studies

StudyFindings
Human PET Imaging Demonstrated high brain uptake and selective binding to NK1 receptors, facilitating quantification of receptor occupancy .
Depression Treatment High NK1 receptor occupancy was associated with therapeutic effects in depressed patients; this highlights the potential for using [^18F]SPA-RQ as a biomarker for treatment efficacy .
Neuroinflammation Research Investigated the role of substance P and NK1 antagonists in neuroinflammation associated with infectious diseases; findings suggest therapeutic targets for managing neuroinflammatory conditions .

Radiation Dosimetry and Safety Profile

The safety profile of [^18F]SPA-RQ has been evaluated through whole-body PET imaging studies in healthy subjects. The effective dose calculated from these studies provides critical information regarding its safety for human use. The radiation dosimetry profile indicates acceptable levels of exposure, making it suitable for clinical applications .

Mechanism of Action

[18F]SPA-RQ binds selectively to NK1 receptors, which are G-protein coupled receptors that mediate the effects of tachykinins such as substance P. Upon binding, [18F]SPA-RQ allows for the visualization of NK1 receptor distribution and density using PET imaging. The binding of [18F]SPA-RQ to NK1 receptors is influenced by the presence of endogenous ligands and receptor antagonists, which can modulate the uptake and distribution of the radioligand .

Comparison with Similar Compounds

Comparison with Other NK1 Receptor-Targeting Compounds

2.1. PET Tracers for NK1 Receptors
Compound Radiolabel Half-Life Binding Affinity (Ki/IC50) Key Features Limitations References
[18F]SPA-RQ F-18 110 min Not explicitly reported* - High test-retest reproducibility in human brain imaging.
- Avoids blood sampling via reference tissue models.
Limited data on off-target binding.
[11C]R116301 C-11 20 min ~0.3 nM (NK1) - High affinity for NK1 receptors.
- Validated in preclinical models.
Short half-life limits clinical utility.
[11C]GR205171 C-11 20 min 0.05 nM (NK1) - Exceptional receptor selectivity.
- Used in depression studies.
Requires on-site cyclotron production.

Note: [18F]SPA-RQ’s efficacy is inferred from its ability to quantify NK1 receptors in human brain studies with low variability (test-retest reproducibility ~10%) .

2.2. Therapeutic NK1 Antagonists
Compound Type Key Features Clinical Applications Limitations References
Aprepitant Small molecule - FDA-approved for chemotherapy-induced nausea.
- Used with [18F]SPA-RQ to determine optimal dosing.
Oncology (supportive care) Limited antitumor efficacy alone.
Spantide I Peptide - NK1 Ki = 230 nM; NK2 Ki = 8150 nM.
- Reduces corneal inflammation in murine models.
Ocular infections, preclinical research Poor blood-brain barrier penetration.
[D-Pro², D-Trp⁷,⁹]-Substance P Peptide - Inhibits cancer cell proliferation (IC50 = 10–100 µM).
- Broad-spectrum receptor antagonism.
Experimental oncology Low potency compared to small molecules.

Comparison with Other F-18 Labeled Tracers

Compound Target Key Features Advantages Over [18F]SPA-RQ Limitations References
Piflufolastat F-18 PSMA - Targets prostate-specific membrane antigen.
- Approved for metastatic prostate cancer.
High clinical adoption. Limited to prostate cancer imaging.
CXCR4-Targeted F-18 Tracer CXCR4 - Designed via benzenesulfonamide scaffold modification.
- Used in lymphoma imaging.
Novel chemoinformatics-driven design. Preclinical stage; unproven in humans.
Dopamine D3 Antagonist F-18 D3 receptor - Selectivity for D3 over D2 receptors (294-fold).
- Explored in addiction studies.
Potential for neuropsychiatric imaging. Low brain uptake in murine models.

Key Research Findings and Clinical Implications

  • Specificity : [18F]SPA-RQ shows minimal cross-reactivity with NK2/NK3 receptors, unlike peptide antagonists like Spantide I, which exhibit broader tachykinin receptor interactions .
  • Therapeutic Synergy : Aprepitant’s clinical dosing was optimized using [18F]SPA-RQ PET, demonstrating 80–90% NK1 receptor occupancy at therapeutic doses .
  • Design Innovations: Compared to carbon-11 tracers, [18F]SPA-RQ’s longer half-life facilitates centralized production and distribution, addressing logistical challenges .

Biological Activity

Substance P is a neuropeptide that plays a significant role in pain perception, stress response, and various neuropsychiatric disorders. The Substance P antagonist receptor quantifier F-18 ([^18F]SPA-RQ) has emerged as a vital tool for studying neurokinin-1 (NK1) receptors, particularly in the context of positron emission tomography (PET) imaging. This article delves into the biological activity of [^18F]SPA-RQ, detailing its synthesis, receptor affinity, biodistribution, and potential applications in clinical research.

Synthesis and Characterization

The synthesis of [^18F]SPA-RQ involves the radiolabeling of a potent Substance-P antagonist using fluorine-18. The process typically includes:

  • Alkylation : A BOC-protected phenolate anion is alkylated with [^18F]bromofluoromethane.
  • Deprotection : Removal of the BOC group using trifluoroacetic acid yields the final product.

This method results in a high yield and specific activity suitable for PET imaging applications .

Receptor Affinity

[^18F]SPA-RQ exhibits high affinity for NK1 receptors across various species, with an inhibitory concentration (IC50) of approximately 67 pM for human receptors. This high affinity is crucial for effective imaging and quantification of NK1 receptor density in the brain .

Biodistribution Studies

Biodistribution studies conducted in guinea pigs have shown that [^18F]SPA-RQ effectively penetrates the blood-brain barrier and selectively labels NK1 receptors in key brain regions, including the striatum and cortex. This selective labeling is essential for accurately mapping NK1 receptor distribution and understanding their role in neurological conditions .

Biological Activity and Mechanism

The biological activity of [^18F]SPA-RQ is primarily linked to its interaction with NK1 receptors. Activation of these receptors by Substance P has been shown to influence various neurotransmitter systems, particularly serotonin (5-HT) pathways. For instance, microinfusion studies indicate that NK1 receptor activation can excite serotonergic neurons in the dorsal raphe nucleus (DR), leading to complex behavioral outcomes related to mood and anxiety .

Table 1: Physical Properties of Fluorine-18

PropertyValue
Half-life109.77 minutes
Decay typeβ+ (97%), EC (3%)
Maximum Energy (MeV)0.64
Theoretical Specific Activity6.3 × 10⁴ GBq/μmol
Decay ProductOxygen-18

Case Studies

Several studies have utilized [^18F]SPA-RQ to explore its efficacy as a diagnostic tool:

  • Neuropsychiatric Disorders : Research indicates that NK1 receptor antagonism may alleviate symptoms in conditions such as depression and anxiety disorders. PET imaging with [^18F]SPA-RQ allows for real-time visualization of receptor occupancy during treatment .
  • Pain Management : Clinical studies have demonstrated that targeting NK1 receptors can modulate pain pathways, suggesting potential therapeutic applications for chronic pain management using [^18F]SPA-RQ as a monitoring tool .

Q & A

Basic Research Questions

Q. What experimental design considerations are critical when using F-18-labeled Substance P antagonists (e.g., [F-18]SPA-RQ) for in vivo receptor quantification?

  • Methodological Answer : Optimize ligand specificity by conducting blocking studies with unlabeled NK1 receptor antagonists (e.g., L-703,606) to confirm displaceable binding . Include kinetic modeling (e.g., Logan graphical analysis) to estimate binding potential (BPND) and account for nonspecific binding. Validate protocols using autoradiography or ex vivo biodistribution in rodent models to correlate PET-derived metrics with receptor density .

Q. How do researchers validate the specificity of F-18-labeled tracers for NK1 receptors in preclinical models?

  • Methodological Answer : Perform cross-species reactivity assays (e.g., rat vs. human NK1 receptors) using antibodies like AB15810 to confirm target expression . Combine PET with postmortem immunohistochemistry to validate regional tracer uptake patterns (e.g., striatum, amygdala) against receptor density maps . Use knockout (e.g., Tacr1<sup>-/-</sup>) or pharmacological blockade models to isolate receptor-specific signals .

Q. What statistical methods are recommended for analyzing PET-derived receptor occupancy data?

  • Methodological Answer : Apply linear mixed-effects models to account for intra-subject variability in longitudinal studies. Use Akaike Information Criterion (AIC) to compare compartmental models (e.g., 2-tissue vs. 3-tissue) for tracer kinetics . Report effect sizes with 95% confidence intervals instead of relying solely on p-values to avoid overinterpretation of significance .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported binding affinities of F-18-labeled NK1 antagonists across studies?

  • Methodological Answer : Standardize assay conditions (e.g., buffer pH, temperature) using reference materials like Substance P (C63H98N18O13S) to calibrate in vitro competition binding assays . Conduct meta-analyses with heterogeneity testing (e.g., I<sup>2</sup> statistic) to identify confounding variables (e.g., P-glycoprotein efflux, defluorination) . Replicate key findings in multiple species (e.g., rat, nonhuman primate) to assess translatability .

Q. What strategies mitigate P-glycoprotein-mediated efflux of F-18 tracers (e.g., [F-18]MPPF) in CNS studies?

  • Methodological Answer : Pre-treat subjects with cyclosporin A (50 mg/kg) to inhibit P-glycoprotein, increasing brain uptake 5- to 10-fold . Validate results using mdr1a knockout mice to isolate transporter effects. Adjust kinetic models to incorporate efflux rates derived from plasma metabolite-corrected input functions .

Q. How should researchers optimize scan duration and sampling protocols for dynamic PET studies with F-18 tracers?

  • Methodological Answer : Use simulation frameworks (e.g., Monte Carlo) to determine the minimal scan time required for stable BPND estimates. For tracers with rapid clearance (e.g., [F-18]FCWAY), prioritize early time frames (0–60 min) to capture specific binding before defluorination artifacts dominate . Validate time-activity curves against arterial blood sampling or image-derived input functions .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on the correlation between in vitro and in vivo NK1 receptor densities?

  • Methodological Answer : Conduct multimodal studies combining PET, autoradiography, and qPCR to quantify receptor mRNA/protein expression in the same subjects . Use Bland-Altman plots to assess agreement between methods. Account for post-translational modifications (e.g., phosphorylation) that alter ligand affinity in vivo but not in vitro .

Q. What factors contribute to variability in test-retest reliability of F-18 tracer binding metrics?

  • Methodological Answer : Quantify scan-rescan variability using intraclass correlation coefficients (ICC). Control for diurnal fluctuations in receptor availability (e.g., circadian regulation of Substance P) by standardizing scan times . Include a reference region (e.g., cerebellum) with low NK1 expression to normalize for nonspecific binding .

Properties

CAS No.

262598-99-2

Molecular Formula

C21H22F4N6O

Molecular Weight

449.4 g/mol

IUPAC Name

(2S,3S)-N-[[2-((18F)fluoranylmethoxy)-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine

InChI

InChI=1S/C21H22F4N6O/c22-13-32-18-9-8-16(31-20(21(23,24)25)28-29-30-31)11-15(18)12-27-17-7-4-10-26-19(17)14-5-2-1-3-6-14/h1-3,5-6,8-9,11,17,19,26-27H,4,7,10,12-13H2/t17-,19-/m0/s1/i22-1

InChI Key

KSKJMSAKVZSMMV-LBXDGNDASA-N

SMILES

C1CC(C(NC1)C2=CC=CC=C2)NCC3=C(C=CC(=C3)N4C(=NN=N4)C(F)(F)F)OCF

Isomeric SMILES

C1C[C@@H]([C@@H](NC1)C2=CC=CC=C2)NCC3=C(C=CC(=C3)N4C(=NN=N4)C(F)(F)F)OC[18F]

Canonical SMILES

C1CC(C(NC1)C2=CC=CC=C2)NCC3=C(C=CC(=C3)N4C(=NN=N4)C(F)(F)F)OCF

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(18F)-(2-fluoromethoxy-5-(5-trifluoromethyltetrazol-1-yl)benzyl)(2-phenylpiperidin-3-yl)amine
(18F)SPA-RQ
(2-fluoromethoxy-5-(5-trifluoromethyltetrazol-1-yl)benzyl)(2-phenylpiperidin-3-yl)amine
SPA-RQ

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Substance P antagonist receptor quantifier F-18
Substance P antagonist receptor quantifier F-18
Substance P antagonist receptor quantifier F-18
Substance P antagonist receptor quantifier F-18
Substance P antagonist receptor quantifier F-18
Substance P antagonist receptor quantifier F-18

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.